molecular formula C8H5IO3 B13126678 2-(2-Iodophenyl)-2-oxoaceticacid

2-(2-Iodophenyl)-2-oxoaceticacid

Cat. No.: B13126678
M. Wt: 276.03 g/mol
InChI Key: BPZZDKIVKSVLAC-UHFFFAOYSA-N
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Description

2-(2-Iodophenyl)-2-oxoacetic acid is a substituted acetic acid derivative characterized by the presence of an iodine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Iodophenyl)-2-oxoacetic acid can be synthesized from 2-iodobenzyl cyanide. The synthetic route involves the palladium-catalyzed reaction with allenes to form 1,3-butadienes. Additionally, it can undergo photolysis in carbon tetrachloride to form the corresponding chloro compound .

Industrial Production Methods: While specific industrial production methods for 2-(2-Iodophenyl)-2-oxoacetic acid are not widely documented, the general approach involves the use of palladium-catalyzed reactions and photolysis techniques, which are scalable for industrial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, although specific details are not widely documented.

    Reduction: Reduction reactions are possible, but detailed conditions and reagents are not specified.

    Substitution: The compound can participate in substitution reactions, particularly involving the iodine atom on the phenyl ring.

Common Reagents and Conditions:

    Palladium Catalysts: Used in the synthesis and various reactions involving the compound.

    Photolysis: Utilized in the formation of chloro compounds from the parent compound.

Major Products Formed:

Scientific Research Applications

2-(2-Iodophenyl)-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(2-Iodophenyl)-2-oxoacetic acid involves its reactivity due to the presence of the iodine atom and the oxo group. The compound can undergo various chemical transformations, including palladium-catalyzed reactions and photolysis, leading to the formation of different products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the iodine atom and the oxo group .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5IO3

Molecular Weight

276.03 g/mol

IUPAC Name

2-(2-iodophenyl)-2-oxoacetic acid

InChI

InChI=1S/C8H5IO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12)

InChI Key

BPZZDKIVKSVLAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)O)I

Origin of Product

United States

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